Fidexaban Exhibits 3-Fold Tighter Binding Affinity (Ki) to Human FXa than Eribaxaban
Fidexaban inhibits human Factor Xa with a binding affinity (Ki) of 0.11 nM . In a direct comparison with the close structural analog eribaxaban (PD-0348292), which inhibits human FXa with a Ki of 0.32 nM, Fidexaban demonstrates approximately 3-fold greater potency in the same enzymatic inhibition assay .
| Evidence Dimension | Inhibition constant (Ki) for human Factor Xa |
|---|---|
| Target Compound Data | Ki = 0.11 nM |
| Comparator Or Baseline | Eribaxaban (Ki = 0.32 nM) |
| Quantified Difference | Fidexaban is ~2.9-fold more potent (lower Ki) than eribaxaban |
| Conditions | Purified human FXa enzymatic inhibition assay |
Why This Matters
Higher potency at the enzyme level may translate to lower required systemic exposure for achieving a target anticoagulant effect in experimental models.
